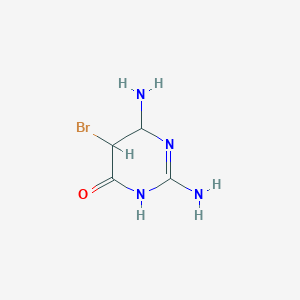
3-Butyn-2-ol, 4-(4,5-dinitro-1-naphthalenyl)-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butyn-2-ol, 4-(4,5-dinitro-1-naphthalenyl)-2-methyl- is a complex organic compound that features both alkyne and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyn-2-ol, 4-(4,5-dinitro-1-naphthalenyl)-2-methyl- typically involves multi-step organic reactions. One possible route could involve the alkylation of a naphthalene derivative followed by nitration to introduce the nitro groups. The alkyne functionality can be introduced through a Sonogashira coupling reaction.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the alkyne or alcohol functional groups.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: Various substitution reactions can occur, especially on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens or sulfonyl chlorides.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines.
Applications De Recherche Scientifique
3-Butyn-2-ol, 4-(4,5-dinitro-1-naphthalenyl)-2-methyl- may have applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe.
Medicine: Possible pharmaceutical applications, though this would require extensive research.
Industry: Use in the production of advanced materials or as a specialty chemical.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. In a biochemical context, it might interact with enzymes or receptors. The nitro groups could participate in redox reactions, while the alkyne functionality might engage in click chemistry reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Butyn-2-ol, 4-(4-nitro-1-naphthalenyl)-2-methyl-
- 3-Butyn-2-ol, 4-(4,5-diamino-1-naphthalenyl)-2-methyl-
- 3-Butyn-2-ol, 4-(4,5-dichloro-1-naphthalenyl)-2-methyl-
Uniqueness
The presence of both alkyne and multiple nitro groups makes 3-Butyn-2-ol, 4-(4,5-dinitro-1-naphthalenyl)-2-methyl- unique compared to its analogs
Propriétés
Numéro CAS |
90101-65-8 |
|---|---|
Formule moléculaire |
C15H12N2O5 |
Poids moléculaire |
300.27 g/mol |
Nom IUPAC |
4-(4,5-dinitronaphthalen-1-yl)-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C15H12N2O5/c1-15(2,18)9-8-10-6-7-13(17(21)22)14-11(10)4-3-5-12(14)16(19)20/h3-7,18H,1-2H3 |
Clé InChI |
BGNMZHRBMINIPY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#CC1=C2C=CC=C(C2=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



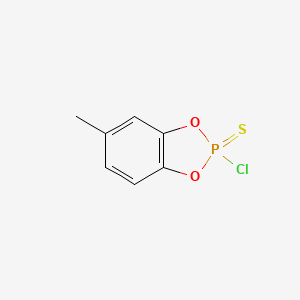
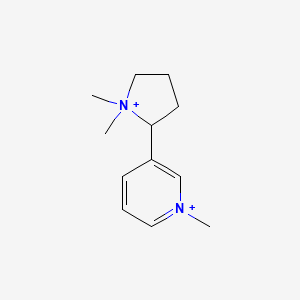

![N-[Bis(4-nitrophenyl)sulfamoyl]acetamide](/img/structure/B14373538.png)
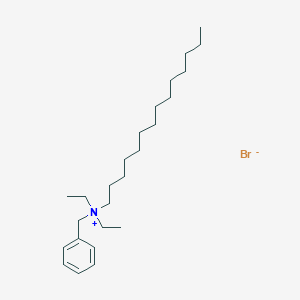

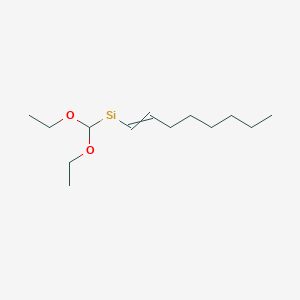
-lambda~5~-phosphanethione](/img/structure/B14373572.png)
![1-{3-Chloro-1-[(4-chlorophenyl)sulfanyl]-2,2-dimethylpropyl}-1H-imidazole](/img/structure/B14373577.png)


![8-Methyl-7-oxa-8-borabicyclo[4.2.0]octane](/img/structure/B14373593.png)
